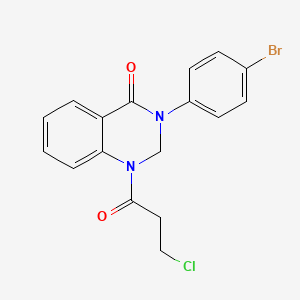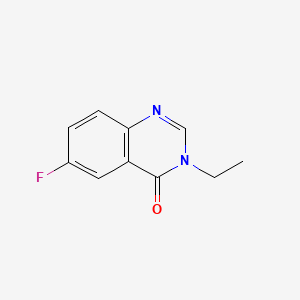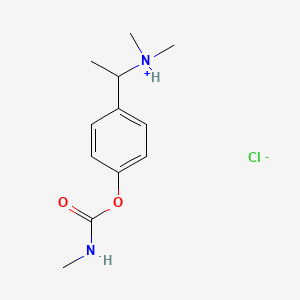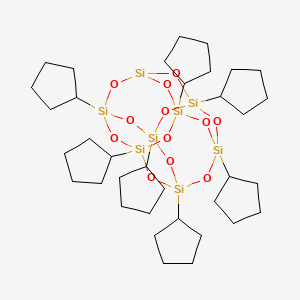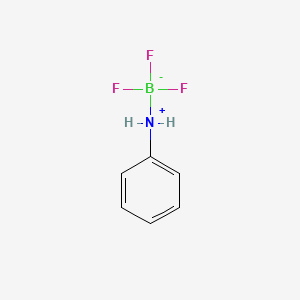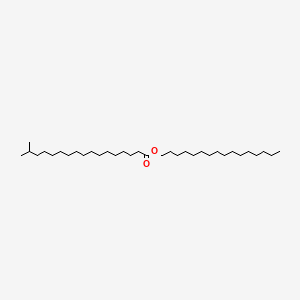![molecular formula C81H68N4O8 B13776056 2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N’,7-N,7-N’-tetrakis(3-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine is a complex organic compound known for its application as a hole transport material (HTM) in perovskite solar cells (PSCs). This compound is part of the spirobifluorene family, which is characterized by its unique spiro structure that enhances thermal stability and film-forming properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N’,7-N,7-N’-tetrakis(3-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine involves multiple steps, starting with the preparation of the spirobifluorene core. The core is then functionalized with methoxyphenylamine groups through a series of nucleophilic substitution reactions. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The harsh conditions and high cost of synthesis are significant challenges for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-N,2-N’,7-N,7-N’-tetrakis(3-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents such as iodine or bromine.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially in the functionalization of the spirobifluorene core.
Common Reagents and Conditions
Oxidation: Iodine, bromine, and other halogens under controlled conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide at elevated temperatures.
Major Products
The major products formed from these reactions include various derivatives of the spirobifluorene core, which can be further functionalized for specific applications .
Scientific Research Applications
2-N,2-N’,7-N,7-N’-tetrakis(3-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine is extensively used in scientific research, particularly in the field of optoelectronics. Its primary application is as a hole transport material in perovskite solar cells, where it helps in the efficient transport of holes, thereby enhancing the overall efficiency of the solar cells . Additionally, it is used in organic light-emitting diodes (OLEDs) and other electronic devices that require efficient charge transport .
Mechanism of Action
The compound exerts its effects by facilitating the transport of holes in electronic devices. The spiro structure provides a high degree of thermal stability and prevents charge recombination, which is crucial for the efficient operation of perovskite solar cells. The methoxyphenylamine groups enhance the hole mobility, thereby improving the overall performance of the device .
Comparison with Similar Compounds
Similar Compounds
Spiro-027: A simplified version of spiro-OMeTAD with tert-butyl groups replacing some of the methoxyphenylamine groups.
Uniqueness
2-N,2-N’,7-N,7-N’-tetrakis(3-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine is unique due to its enhanced hole mobility and thermal stability compared to other similar compounds. This makes it a highly efficient material for use in perovskite solar cells and other optoelectronic devices .
Properties
Molecular Formula |
C81H68N4O8 |
|---|---|
Molecular Weight |
1225.4 g/mol |
IUPAC Name |
2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
InChI |
InChI=1S/C81H68N4O8/c1-86-65-33-21-53(22-34-65)82(57-13-9-17-69(45-57)90-5)61-29-41-73-74-42-30-62(83(54-23-35-66(87-2)36-24-54)58-14-10-18-70(46-58)91-6)50-78(74)81(77(73)49-61)79-51-63(84(55-25-37-67(88-3)38-26-55)59-15-11-19-71(47-59)92-7)31-43-75(79)76-44-32-64(52-80(76)81)85(56-27-39-68(89-4)40-28-56)60-16-12-20-72(48-60)93-8/h9-52H,1-8H3 |
InChI Key |
CXGKRXBAXYHUMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC(=CC=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)OC)C9=CC(=CC=C9)OC)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC(=CC=C1)OC)C=C(C=C5)N(C1=CC=C(C=C1)OC)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
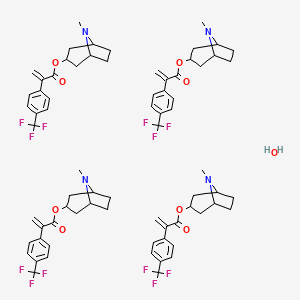
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
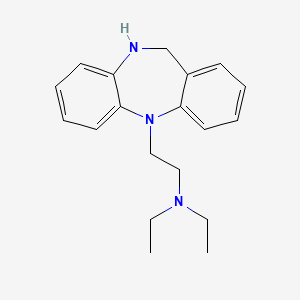
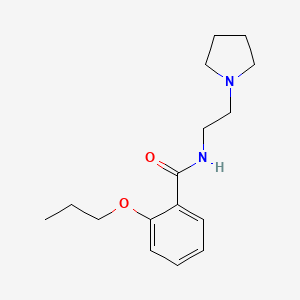
![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
